2-(2-Oxo-1,2-dihydroindol-3-ylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one
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Overview
Description
2-(2-Oxo-1,2-dihydroindol-3-ylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one is a heterocyclic compound that combines indole and thiazolopyrimidine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-1,2-dihydroindol-3-ylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one typically involves the condensation of indole derivatives with thiazolopyrimidine precursors. One common method includes the reaction of 2-(2-oxo-1,2-dihydroindol-3-ylidene)acetic acid esters with appropriate thiazolopyrimidine derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the indole or thiazolopyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced indole or thiazolopyrimidine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, 2-(2-Oxo-1,2-dihydroindol-3-ylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one has shown potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as electronic or photonic applications. Its heterocyclic structure provides a versatile platform for material science research.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-1,2-dihydroindol-3-ylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s structure allows it to fit into specific binding pockets, disrupting normal cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-1,2-dihydroindol-3-ylidene)acetic acid esters
- Thiazolopyrimidine derivatives
- Indole derivatives
Uniqueness
Compared to similar compounds, 2-(2-Oxo-1,2-dihydroindol-3-ylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one stands out due to its combined indole and thiazolopyrimidine structure, which imparts unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions with molecular targets.
Properties
Molecular Formula |
C14H11N3O2S |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
(2Z)-2-(2-oxo-1H-indol-3-ylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
InChI |
InChI=1S/C14H11N3O2S/c18-12-10(8-4-1-2-5-9(8)16-12)11-13(19)17-7-3-6-15-14(17)20-11/h1-2,4-5H,3,6-7H2,(H,16,18)/b11-10- |
InChI Key |
BDMKMSSYMHTMNQ-KHPPLWFESA-N |
Isomeric SMILES |
C1CN=C2N(C1)C(=O)/C(=C/3\C4=CC=CC=C4NC3=O)/S2 |
Canonical SMILES |
C1CN=C2N(C1)C(=O)C(=C3C4=CC=CC=C4NC3=O)S2 |
Origin of Product |
United States |
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